Methyl 5-(amino(cyclopropyl)methyl)nicotinate
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Overview
Description
Methyl 5-(amino(cyclopropyl)methyl)nicotinate is a chemical compound with the molecular formula C11H14N2O2. It is a derivative of nicotinic acid and features a cyclopropyl group attached to the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(amino(cyclopropyl)methyl)nicotinate typically involves the reaction of nicotinic acid derivatives with cyclopropylamine under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(amino(cyclopropyl)methyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Methyl 5-(amino(cyclopropyl)methyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(amino(cyclopropyl)methyl)nicotinate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its interaction with nicotinic acid receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used for muscle and joint pain relief.
Nicotinic acid: A form of vitamin B3 used to treat pellagra and hyperlipidemia.
Uniqueness
Methyl 5-(amino(cyclopropyl)methyl)nicotinate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and potential biological activities compared to other nicotinic acid derivatives .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 5-[amino(cyclopropyl)methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)9-4-8(5-13-6-9)10(12)7-2-3-7/h4-7,10H,2-3,12H2,1H3 |
InChI Key |
SAFGQZHPLWBFTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C(C2CC2)N |
Origin of Product |
United States |
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